molecular formula C14H22O2 B049806 4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one CAS No. 915235-16-4

4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one

Katalognummer: B049806
CAS-Nummer: 915235-16-4
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: NLRKVPMURLQGJL-LKSINWNRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a cyclohexenone ring substituted with a hydroxy group and a methylheptenyl side chain

Vorbereitungsmethoden

The synthesis of 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For example, the compound can be synthesized from the corresponding cyclohexenone derivative through a series of steps including hydroxy group introduction and side chain modification . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Analyse Chemischer Reaktionen

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions.

Wissenschaftliche Forschungsanwendungen

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the cyclohexenone ring play crucial roles in its reactivity and interactions. The compound can act as an antioxidant by donating electrons to neutralize free radicals, and it may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

915235-16-4

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H22O2/c1-10(2)5-4-6-11(3)12-7-8-13(15)14(16)9-12/h5,7-8,11-12,14,16H,4,6,9H2,1-3H3/t11-,12?,14?/m1/s1

InChI-Schlüssel

NLRKVPMURLQGJL-LKSINWNRSA-N

SMILES

CC(CCC=C(C)C)C1CC(C(=O)C=C1)O

Isomerische SMILES

C[C@H](CCC=C(C)C)C1CC(C(=O)C=C1)O

Kanonische SMILES

CC(CCC=C(C)C)C1CC(C(=O)C=C1)O

Synonyme

4-[(1R)-1,5-Dimethyl-4-hexenyl]-6-hydroxy-2-cyclohexen-1-one; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.